Tuvatidine
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Overview
Description
Preparation Methods
The synthesis of Tuvatidine involves the formation of guanidines via transition metal catalysis. The synthetic routes include:
Transition-Metal-Catalyzed Guanidine Synthesis: This method involves the catalytic guanylation reaction of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions.
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature, but they likely follow similar synthetic routes as those used in laboratory settings.
Chemical Reactions Analysis
Tuvatidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction conditions are not provided in the available literature.
Substitution: this compound can undergo substitution reactions, particularly involving its guanidine and thiazole moieties.
Common reagents and conditions used in these reactions include transition metal catalysts and specific solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tuvatidine has several scientific research applications, including:
Mechanism of Action
Tuvatidine exerts its effects by competitively inhibiting the histamine H2 receptor. This inhibition prevents histamine from binding to the receptor, thereby reducing the activation of adenylate cyclase and subsequent acid secretion in the gastric mucosa . The molecular targets involved include the histamine H2 receptor and adenylate cyclase.
Comparison with Similar Compounds
Tuvatidine is compared with other histamine H2 receptor antagonists, such as cimetidine and ranitidine. The uniqueness of this compound lies in its higher specificity and longer duration of action compared to these compounds . Similar compounds include:
Cimetidine: Another H2 receptor antagonist with a shorter duration of action.
Ranitidine: Known for its effectiveness in reducing gastric acid secretion but with different pharmacokinetic properties.
This compound’s higher specificity and longer duration of action make it a promising candidate for further research and potential therapeutic applications.
Properties
CAS No. |
91257-14-6 |
---|---|
Molecular Formula |
C10H17N9O2S3 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[4-[2-[(5-amino-4-methyl-1,1-dioxo-1,2,4,6-thiatriazin-3-ylidene)amino]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C10H17N9O2S3/c1-19-8(13)17-24(20,21)18-9(19)14-2-3-22-4-6-5-23-10(15-6)16-7(11)12/h5H,2-4H2,1H3,(H2,13,17)(H,14,18)(H4,11,12,15,16) |
InChI Key |
FSWCCDQGXZITPD-UHFFFAOYSA-N |
SMILES |
CN1C(=NS(=O)(=O)NC1=NCCSCC2=CSC(=N2)N=C(N)N)N |
Canonical SMILES |
CN1C(=NS(=O)(=O)NC1=NCCSCC2=CSC(=N2)N=C(N)N)N |
91257-14-6 | |
Synonyms |
3-amino-5-(2-((2-guanidinothiazol-4-yl)methylthio)ethylamino)-4-methyl-1,2,4,6-thiatriazine-1,1-dioxide HUK 978 HUK-978 |
Origin of Product |
United States |
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